N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide
Description
N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide is a halogenated amide compound characterized by a 3-bromophenyl group attached to the nitrogen of a propanamide backbone substituted with a chlorine atom and two methyl groups at the 2-position. Its molecular formula is C₁₁H₁₃BrClNO, with a molecular weight of 314.59 g/mol. The compound’s structure combines steric hindrance (from the dimethyl groups) and electronic effects (from the bromine and chlorine atoms), making it a subject of interest in medicinal chemistry and materials science. Halogenated amides are frequently explored for their bioactivity, particularly in antimicrobial and anticancer applications, due to halogen atoms' ability to enhance binding affinity to biological targets .
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-11(2,7-13)10(15)14-9-5-3-4-8(12)6-9/h3-6H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXWKWMZGAXZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide typically involves the reaction of 3-bromophenylamine with 3-chloro-2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity of the product.
Chemical Reactions Analysis
N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts and boron reagents.
Scientific Research Applications
N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors in the body. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that lead to the desired therapeutic effect.
Comparison with Similar Compounds
Key Observations :
- Halogen Position: The 3-bromophenyl substituent in the target compound provides greater steric bulk and lipophilicity compared to 2-bromophenyl () or chlorophenethyl analogs ().
Physicochemical Properties
| Property | This compound | N-(3-acetylphenyl)-3-chloro-2,2-dimethylpropanamide | 3-chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide |
|---|---|---|---|
| Lipophilicity (LogP) | ~3.5 (estimated) | ~2.8 (acetyl reduces lipophilicity) | ~2.9 (fluorine increases polarity) |
| Solubility | Low in water; soluble in DMSO, DCM | Moderate in polar aprotic solvents | Moderate in DMSO |
| Thermal Stability | High (steric protection of amide bond) | Moderate | High |
- The bromophenyl group in the target compound increases lipophilicity compared to acetylphenyl or difluorobenzyl analogs, favoring membrane permeability in biological systems .
- Fluorine substituents in the difluorobenzyl analog () enhance metabolic stability due to strong C-F bonds but reduce lipophilicity .
Stability and Reactivity
- Amide Bond Stability: The 2,2-dimethyl groups in the target compound sterically shield the amide bond, reducing susceptibility to hydrolysis compared to non-methylated analogs .
- Halogen Effects : Bromine’s lower electronegativity (vs. chlorine) may weaken inductive electron withdrawal, slightly increasing the amide’ nucleophilicity .
Biological Activity
N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃BrClNO
- Molecular Weight : 292.59 g/mol
- Structural Features : The compound features a brominated phenyl ring and a chloro-substituted amide structure, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets. It is known to inhibit various kinases, which are crucial in cell signaling pathways associated with cancer and other diseases.
Anticancer Properties
Recent studies have evaluated the compound's efficacy against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of A431 tumor cells, which overexpress the epidermal growth factor receptor (EGFR). The following table summarizes its activity compared to standard treatments:
| Compound Name | EGFR Inhibition (IC50 µM) | VEGFR-2 Inhibition (IC50 µM) | PDGFR-β Inhibition (IC50 µM) | A431 Cytotoxicity (IC50 µM) |
|---|---|---|---|---|
| This compound | 15.07 ± 3.1 | 22.6 ± 4.5 | 2.8 ± 0.42 | 49.2 ± 4.7 |
| Semaxinib | 12.9 ± 2.9 | - | - | - |
| Cisplatin | - | - | - | Similar to 14.1 ± 2.0 |
This data indicates that while this compound is not as potent as some standards, it still exhibits significant inhibitory effects on key receptors involved in tumor proliferation.
Antimicrobial Activity
In addition to anticancer properties, the compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may possess both antibacterial and antifungal activities, although specific mechanisms remain to be fully elucidated.
Case Studies
-
Study on EGFR and VEGFR Inhibition :
A study published in Journal of Medicinal Chemistry assessed the inhibition of various receptor tyrosine kinases (RTKs) by this compound. The results indicated that the compound inhibited EGFR and VEGFR-2 with moderate potency, suggesting its potential role in combination therapies for cancer treatment . -
Antimicrobial Properties :
Another investigation focused on the antimicrobial effects of halogenated amides similar to this compound. The findings highlighted its effectiveness against certain bacterial strains, paving the way for further exploration in pharmaceutical applications .
Q & A
Q. What are the recommended synthetic routes for N-(3-bromophenyl)-3-chloro-2,2-dimethylpropanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A two-step synthesis is typical:
- Step 1 : Bromination of 3-chloro-2,2-dimethylpropanoyl chloride using bromine or N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeCl₃) to introduce the bromophenyl group.
- Step 2 : Amide coupling with 3-bromoaniline via Schotten-Baumann reaction or using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and temperature (0–5°C for exothermic steps). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers approach the purification and characterization of this compound to ensure structural fidelity?
- Methodological Answer :
- Purification : Use recrystallization (ethanol/water mixture) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate high-purity product (>95%) .
- Characterization :
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl; δ 1.4–1.6 ppm for methyl groups) .
- Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 304.5 (C₁₁H₁₂BrClNO) .
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular structure of This compound?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation (dichloromethane/methanol, 1:1 v/v) at 294 K .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Refine structure using SHELXL-2018/3 (R factor < 0.05) .
- Key Metrics : Analyze torsion angles (e.g., C3–C2–N1–C7) to confirm planarity and hydrogen-bonding networks (N–H⋯O, C–H⋯O) for lattice stabilization .
Q. What strategies are effective in analyzing contradictory data between computational modeling and experimental results (e.g., NMR vs. DFT)?
- Methodological Answer :
- Root Cause Analysis :
- DFT Parameters : Re-optimize basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models (PCM for DMSO) to match experimental conditions .
- Crystal Packing Effects : SCXRD data may reveal intermolecular interactions (e.g., halogen bonding from bromine) that distort NMR chemical shifts .
- Validation : Cross-check with solid-state NMR or variable-temperature NMR to detect dynamic effects .
Q. How can hydrogen-bonding interactions in the crystal lattice inform the compound’s physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Network Analysis : Use Mercury 4.3 to map hydrogen bonds (e.g., N–H⋯O=C, d ≈ 2.8 Å) and π-π stacking (3.5–4.0 Å interplanar distance) .
- Impact on Solubility : Strong intermolecular H-bonding reduces solubility in polar aprotic solvents (e.g., DMF). Test co-solvent systems (e.g., DMSO/water) to enhance dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
